molecular formula C15H16N6O2 B2570570 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone CAS No. 2034612-92-3

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone

Cat. No.: B2570570
CAS No.: 2034612-92-3
M. Wt: 312.333
InChI Key: ROQVVGNODVNMHT-UHFFFAOYSA-N
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Description

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone is a potent and selective ATP-competitive inhibitor of Cyclin-dependent kinase 9 (CDK9). CDK9 is a central regulator of transcription, as it phosphorylates the RNA polymerase II C-terminal domain (CTD) to facilitate transcriptional elongation. This compound exhibits high affinity for CDK9, with one study reporting an IC50 of 2 nM and a Kd of 0.5 nM, demonstrating significant selectivity over other kinases like CDK2 and CDK5. By inhibiting CDK9, this pyrrolopyrimidine derivative rapidly suppresses the transcription of short-lived genes with high efficiency, particularly those encoding pro-survival and anti-apoptotic proteins, such as Mcl-1 and c-Myc. Its primary research value lies in its application as a chemical probe to dissect the role of CDK9-mediated transcriptional control in various disease contexts. It is extensively used in oncology research to investigate transcriptional dependencies in cancers, including acute myeloid leukemia (AML) and other malignancies reliant on sustained expression of oncogenic transcription factors. Furthermore, its mechanism of inducing apoptosis in cancer cells by downregulating Mcl-1 makes it a valuable tool for studying combination therapies with other anti-cancer agents. Beyond oncology, CDK9 inhibition is a relevant strategy for probing viral replication, as many viruses like HIV-1 depend on host CDK9 for the transcription of their genomes. This compound therefore serves as a critical research reagent for exploring novel therapeutic strategies in cancer and virology.

Properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c22-14(12-8-16-1-2-17-12)21-9-11-7-18-15(19-13(11)10-21)20-3-5-23-6-4-20/h1-2,7-8H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQVVGNODVNMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions

  • Step 1: Synthesis of Pyrrolo[3,4-d]pyrimidine Core

      Reagents: Starting materials such as 2-aminopyrimidine and ethyl acetoacetate.

      Conditions: Cyclization reactions under acidic or basic conditions to form the pyrrolo[3,4-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield N-oxides, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific enzymes and receptors makes it a potential candidate for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways.

    Proteins: Interaction with proteins can alter their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Neuroprotection

The compound 1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea (IDPU), studied for neuroprotective effects in Parkinson’s disease models, shares a pyrimidine core but differs in substituents. IDPU lacks the morpholino and pyrazine groups, instead featuring a thiazolo ring and urea linkage. Its neuroprotective efficacy (74–82% reduction in neuronal damage in 6-OHDA models) suggests that pyrimidine derivatives with polar substituents (e.g., urea) exhibit strong blood-brain barrier penetration . In contrast, the morpholino-pyrazine hybrid in the target compound may offer improved solubility and metabolic stability, though direct neuroprotective data are unavailable.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrrolo[3,4-d]pyrimidine Morpholino, Pyrazine carbonyl Unknown (theoretical) N/A
IDPU Thiazolo[4,5-d]pyrimidine Urea, Propyl chain Neuroprotective (74–82% efficacy)
Compound 6 () Pyrrolo-thiazolo-pyrimidine Methoxyphenyl, Triazolo-thiadiazine Not reported
Compound 7 () Pyrrolo-thiazolo-pyrimidine Phenylthiourea Not reported

Research Findings and Implications

  • IDPU vs. Target Compound: While IDPU demonstrates validated neuroprotection, the target compound’s morpholino-pyrazine hybrid could theoretically enhance solubility and reduce off-target effects due to reduced lipophilicity. However, in vitro/in vivo studies are needed to confirm this .
  • Heterocyclic Complexity: Compounds like 6 and 7 emphasize the role of fused heterocycles in stabilizing molecular conformations. The target compound’s pyrrolopyrimidine-morpholino-pyrazine architecture may offer unique binding modes in kinase inhibition (e.g., PI3K/AKT pathways), though this remains speculative without empirical data .

Biological Activity

The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly in the context of anticancer properties and enzyme inhibition.

Structural Characteristics

The molecular formula of the compound is C13H14N4OC_{13}H_{14}N_{4}O with a molecular weight of approximately 246.28 g/mol. The structure includes a pyrrolo-pyrimidine core, which is known for its interactions with various biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC13H14N4OC_{13}H_{14}N_{4}O
Molecular Weight246.28 g/mol
Chemical StructureStructure

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of morpholine derivatives with pyrazinyl ketones. Key reaction conditions such as temperature, solvent choice, and reaction time play critical roles in optimizing yield and purity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that pyrrolo-pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cellular signaling pathways.

Case Study:
In a study assessing the anticancer efficacy of related compounds, one derivative demonstrated an IC50 value of 100 nM against HeLa cells, indicating potent antiproliferative effects. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

CompoundCell LineIC50 (nM)Mechanism of Action
Pyrrolo-PyrimidineHeLa100Tubulin polymerization inhibition
Related Compound AMDA-MB-468200Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its potential to inhibit various enzymes. For example, it may act as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.

Research Findings:
A related study highlighted that compounds within this class showed promising inhibitory activity against certain kinases with IC50 values ranging from 50 to 500 nM. This suggests that the compound could potentially modulate inflammatory responses and other signaling cascades.

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